(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid (Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid Isoprostanes are produced by the non-enzymatic, free radical peroxidation of arachidonic acid. They have been used as biomarkers of oxidative stress, but also have been found to have a potent biological activity. ent-8-iso Prostaglandin F2α (ent-8-iso PGF2α) is a potent vasoconstrictor of porcine retinal and brain microvessels with EC50 values of 31 and 54 nM, respectively.
Brand Name: Vulcanchem
CAS No.: 159812-83-6
VCID: VC0117436
InChI: InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m1/s1
SMILES: CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Molecular Formula: C20H34O5
Molecular Weight: 354.5 g/mol

(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

CAS No.: 159812-83-6

Cat. No.: VC0117436

Molecular Formula: C20H34O5

Molecular Weight: 354.5 g/mol

* For research use only. Not for human or veterinary use.

(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid - 159812-83-6

Specification

CAS No. 159812-83-6
Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
IUPAC Name (Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Standard InChI InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m1/s1
Standard InChI Key PXGPLTODNUVGFL-VCKDCIDJSA-N
Isomeric SMILES CCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
SMILES CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Canonical SMILES CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

Introduction

Chemical Structure and Identification

Molecular Architecture

(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid belongs to the prostaglandin family, characterized by a cyclopentane ring with two side chains in a trans configuration. The compound contains several key structural elements that define its chemical properties: a cyclopentyl core, multiple hydroxyl groups that contribute to its hydrogen bonding capabilities, and a carboxylic acid moiety that influences its acidity and solubility characteristics . The (Z) and (E) designations indicate specific geometric configurations of the carbon-carbon double bonds present in the molecule, while the stereochemical descriptors (1R,2S,3S,5R) and (3R) precisely define the three-dimensional arrangement of substituents at respective chiral centers.

Structural Comparison with Related Prostaglandins

While the exact compound specified in the query has limited direct information in the search results, closely related prostaglandin derivatives provide valuable insights through comparative analysis. Table 1 compares the stereochemical configurations of similar compounds:

CompoundStereochemical ConfigurationMolecular FormulaMolecular Weight (g/mol)
Target Compound(1R,2S,3S,5R)-(3R)C₂₀H₃₄O₅~354.5
Prostaglandin F-2-alpha(1R,2R,3R,5S)-(3S)C₂₀H₃₄O₅354.5
Prostaglandin E2(1R,2R,3R)-(3S)C₂₀H₃₂O₅352.471

These variations in stereochemistry significantly affect the biological activity and pharmaceutical applications of each compound, despite their structural similarities.

Chemical Properties and Characteristics

Physical Properties

Based on the analysis of related prostaglandin compounds, the target molecule likely possesses the following physical properties:

  • Appearance: White to yellowish crystalline powder

  • Melting Point: Approximately 66°C (based on similar prostaglandins)

  • Solubility: Likely soluble in polar organic solvents such as ethanol and methanol, with limited water solubility

  • Stability: Sensitive to oxidation and light exposure, requiring proper storage conditions

Structural Features and Reactivity

The compound features several reactive functional groups that contribute to its chemical behavior and potential for derivatization. The presence of multiple hydroxyl groups indicates strong hydrogen bonding capabilities, influencing its interactions with biological receptors and other molecules . The cyclopentyl ring adds geometric complexity that affects the compound's physical and chemical properties, while the carboxylic acid group contributes to its acidic nature . Additionally, the hept-5-enoic acid framework suggests reactivity typical of unsaturated fatty acids, making it potentially valuable for various synthetic applications .

Biological Significance and Applications

Physiological Role

As a prostaglandin analog, (Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid likely plays significant roles in various physiological processes. Prostaglandins generally function as potent bioactive lipid mediators involved in:

  • Inflammation regulation

  • Smooth muscle contraction and relaxation

  • Vascular tone modulation

  • Platelet aggregation

  • Hormone regulation

  • Pain sensation

Pharmaceutical Applications

Similar prostaglandins and their derivatives have established medicinal applications, suggesting potential therapeutic uses for the target compound:

Therapeutic AreaPotential ApplicationsRelated Compounds
Obstetrics/GynecologyLabor induction, cervical ripeningDinoprostone (PGE2)
OphthalmologyGlaucoma treatmentProstaglandin analogs
GastroenterologyGastric mucosal protectionPGE derivatives
CardiovascularVasodilation, antiplatelet effectsVarious prostaglandins

The specific stereochemistry of (Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid may confer unique receptor binding properties and biological activities distinct from related compounds like Prostaglandin E2 or Prostaglandin F-2-alpha.

Synthesis and Production Methods

Synthetic Pathways

The synthesis of prostaglandin analogs like (Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid typically involves complex multi-step processes that require careful control of stereochemistry. Based on patent literature for similar compounds, a general synthetic approach might include:

  • Protection of hydroxyl groups using suitable protecting agents under alkaline conditions

  • Reduction of lactone ketone groups using reagents like diisobutylaluminium hydride (DIBAL)

  • Wittig reaction to establish the required olefin geometry

  • Careful deprotection to reveal the final hydroxyl groups with proper stereochemistry

The specific stereochemical requirements of the target compound would necessitate careful selection of starting materials and reaction conditions to ensure the correct configuration at each chiral center.

Industrial Production Considerations

Patent literature indicates ongoing development of improved synthetic methods for prostaglandin analogs, highlighting the industrial significance of these compounds . Modern approaches likely focus on:

Research Applications and Future Directions

Structure-Activity Relationship Studies

The specific stereochemistry of (Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid makes it valuable for structure-activity relationship (SAR) studies. Researchers can use such compounds to investigate:

  • How variations in stereochemistry influence biological activity

  • The importance of specific functional groups for receptor binding

  • Development of more selective prostaglandin receptor agonists and antagonists

  • Design of novel therapeutic agents with improved efficacy and reduced side effects

Biochemical Research Tools

In biochemical research, compounds like (Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid serve as:

  • Probe molecules for investigating lipid metabolism

  • Tools for studying cellular signaling pathways

  • Reference standards for analytical methods

  • Starting materials for developing labeled prostaglandin derivatives

Emerging Applications

Recent research suggests expanding applications for prostaglandin derivatives in:

  • Targeted drug delivery systems

  • Combination therapies for inflammatory conditions

  • Development of prostaglandin-inspired synthetic materials

  • Biomarker research and diagnostics

Analytical Identification Methods

Spectroscopic Characterization

Identification and purity assessment of (Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid typically employs multiple analytical techniques:

Analytical MethodKey Information Provided
NMR SpectroscopyStructural confirmation, stereochemical assignment
Mass SpectrometryMolecular weight verification, fragmentation pattern
HPLCPurity assessment (typically >98% for research grade)
IR SpectroscopyFunctional group identification
Optical RotationStereochemical configuration verification

Chemical Identifiers

For database and reference purposes, the compound would likely have the following identifiers:

  • Molecular Formula: C₂₀H₃₄O₅ (based on related compounds)

  • Exact Mass: Approximately 354.5 g/mol

  • SMILES Notation: Similar to CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O but with adjusted stereochemistry

  • InChI Key: Unique to the specific stereoisomer

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